7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a trifluoromethyl group and an oxobutan-2-yloxy substituent on the chromen-2-one core, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
The synthesis of 7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves several steps. One common synthetic route includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with sodium azides . Industrial production methods often utilize green chemistry principles, employing environmentally friendly solvents and catalysts to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes involved in the coagulation cascade, thereby exerting anticoagulant effects .
Comparison with Similar Compounds
Similar compounds to 7-[(3-oxobutan-2-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one include:
4-Ethyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one: This compound has an ethyl group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
7-(3-oxobutan-2-yloxy)-4-(trifluoromethyl)chromen-2-one: This is a closely related compound with similar structural features and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
7-(3-oxobutan-2-yloxy)-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O4/c1-7(18)8(2)20-9-3-4-10-11(14(15,16)17)6-13(19)21-12(10)5-9/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGJBVGUKHHJPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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